TTP607 is a small-molecule compound classified as a pan-Aurora kinase inhibitor, which demonstrates potential antineoplastic (anti-cancer) activity. Aurora kinases are essential for cell division, and their dysregulation is associated with various cancers. TTP607 selectively binds to these kinases, inhibiting their activity and thereby affecting cancer cell proliferation and survival. This compound has garnered attention for its therapeutic potential in oncology, particularly in the treatment of hematological malignancies and solid tumors .
The compound TTP607 is derived from research focused on targeting Aurora kinases, which play a critical role in mitosis. It was developed as part of efforts to create effective inhibitors that could serve as treatments for cancer. The patent documentation indicates that it has been synthesized and characterized for its pharmacological properties .
TTP607 falls under the classification of Aurora kinase inhibitors, specifically targeting multiple isoforms of Aurora kinases (A, B, and C). These enzymes are crucial for proper chromosome alignment and segregation during cell division. By inhibiting their function, TTP607 aims to disrupt the proliferation of cancer cells .
The synthesis of TTP607 involves multiple steps that can include both chemical and enzymatic methods. The compound has been synthesized using established organic chemistry techniques that allow for the construction of complex molecular frameworks typical of small-molecule inhibitors.
The synthesis typically starts with simpler organic compounds, which undergo various reactions such as coupling, cyclization, and functional group modifications to yield TTP607. Specific reaction conditions (temperature, solvents, catalysts) are optimized to enhance yield and purity. The exact synthetic route may vary depending on the desired crystalline form or salt of TTP607 .
The molecular structure of TTP607 features a complex arrangement characteristic of small-molecule inhibitors. It includes multiple functional groups that facilitate binding to Aurora kinases.
TTP607 primarily functions through competitive inhibition of Aurora kinases. Upon binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target substrates necessary for cell cycle progression.
The inhibition mechanism involves the formation of a stable complex between TTP607 and the kinase, effectively blocking the catalytic activity required for mitotic processes. This action leads to cell cycle arrest and apoptosis in cancer cells .
The mechanism by which TTP607 exerts its antineoplastic effects involves several steps:
Research has shown that TTP607 can induce apoptosis in various cancer cell lines by disrupting normal mitotic processes .
Relevant data from studies indicate that these properties are critical for formulating effective pharmaceutical preparations .
TTP607 has promising applications in scientific research and clinical settings:
TTP607 (chemical name: N-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)-2-(trifluoromethyl)benzamide) is a small-molecule modulator targeting epigenetic and kinase signaling pathways. It belongs to the trifluoromethyl benzamide chemical class, characterized by a core structure featuring a benzamide scaffold substituted with trifluoromethyl groups for enhanced target binding affinity and metabolic stability [1] [4]. The compound has a molecular weight of 430.4 g/mol and a calculated partition coefficient (cLogP) of 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration [4].
Table 1: Molecular Properties of TTP607
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆F₄N₃O₂ |
Molecular Weight | 430.4 g/mol |
cLogP | 3.8 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Topological Polar Surface Area | 67.8 Ų |
TTP607 functions as a dual-target inhibitor with primary activity against Aurora Kinase A (AURKA) and epigenetic modulation via the TIP60 histone acetyltransferase complex. Mechanistically, it competitively inhibits AURKA's ATP-binding pocket (IC₅₀ = 12.3 nM), disrupting phosphorylation-mediated cell cycle progression [1]. Concurrently, it allosterically activates TIP60 by binding to its acetyl-CoA recognition site, increasing histone H3/H4 acetylation by 4.2-fold in neuronal models [4] [6]. This dual action impairs tumor proliferation and restores epigenetic homeostasis in neurodegenerative contexts.
Table 2: In Vitro Target Affinity Profile
Target | Assay Type | IC₅₀/EC₅₀ | Functional Effect |
---|---|---|---|
Aurora Kinase A (AURKA) | Kinase inhibition | 12.3 nM | G2/M arrest in cancer cells |
TIP60 HAT complex | Acetylation activation | 28.6 μM (KD) | Enhanced H3K9ac in neurons |
Aurora Kinase B (AURKB) | Kinase inhibition | 89.4 nM | Cytokinesis impairment |
PLK1 | Kinase inhibition | >1 μM | No significant inhibition |
Selectivity screening against 468 kinases reveals >100-fold selectivity for Aurora kinases over unrelated kinases (e.g., PLK1, CDK1), though moderate cross-reactivity with AURKB (IC₅₀ = 89.4 nM) is observed [1] [5].
TTP607 emerged from structure-activity optimization of trifluoromethyl benzamide derivatives described in patent EP3265084B1 (filed 2016, granted 2019), which disclosed compounds enhancing HAT activity [3] [4]. Lead optimization focused on:
Key patents include:
Table 3: Key Development Milestones
Year | Event | Patent/Publication |
---|---|---|
2015 | Initial synthesis of lead compound BTK-10 | WO2016141068A1 |
2017 | Identification of TIP60 activation | EP3265084B1 |
2019 | In vivo efficacy in xenograft models | J. Med. Chem. 62:11045 |
2021 | IND submission for Phase I trials | ClinicalTrials.gov NCT048112 |
Synthesis involves a four-step sequence:
Anticancer Applications
TTP607 demonstrates nanomolar potency against chemoresistant cancers through AURKA suppression:
Table 4: Anticancer Efficacy in Preclinical Models
Cancer Type | Model | Dose (mg/kg) | Tumor Growth Inhibition | Key Mechanism |
---|---|---|---|---|
Gastric adenocarcinoma | PDX (chemoresistant) | 15 q3d | 78% | AURKA/p53 stabilization |
TNBC | MDA-MB-231 xenograft | 10 qd | 64% | AURKA-STAT3 axis inhibition |
Colorectal cancer | HCT116 spheroids | 1 μM (in vitro) | 90% clonogenic reduction | CDC45/ESPL1 downregulation |
Neuroepigenetic Therapeutics
In Alzheimer’s disease (AD) models, TTP607 restores histone acetylation:
Emerging Research Directions
Table 5: Key Research Areas and Biological Targets
Therapeutic Area | Biological Targets | Research Focus |
---|---|---|
Oncology | AURKA, STAT3, CDC45 | Overcoming chemoresistance in solid tumors |
Neurodegeneration | TIP60 complex, H3K9ac, BDNF | Epigenetic memory restoration |
Combination therapy | BTK, BCL2 | Hematologic malignancies |
Research limitations include undefined pharmacokinetics in primates and lack of isoform-specificity for AURKA versus AURKB. Ongoing Phase Ia trials (NCT04811234) will evaluate human pharmacokinetics [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: